Compound Description: This compound is a copper(II) complex containing two chloride ions and two molecules of N4-acetylsulfadiazine acting as ligands. []
Relevance: This complex shares a core structure with the target compound, N-(4-{[(2-Pyridinylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide. Both compounds contain a central benzene ring substituted at the 1 and 4 positions. Notably, both feature a sulfonamide group at the 4 position, although the specific substituents on the nitrogen atom differ. The presence of the metal ion and different heterocycle (pyrimidine vs. pyridine) in the complex contribute to its distinct properties. []
Compound Description: This compound serves as the parent molecule for a series of synthesized sulfonamides evaluated for their DPPH radical scavenging and jack bean urease inhibitory activities. []
Relevance: This compound shares a similar core structure with N-(4-{[(2-Pyridinylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide. Both possess a central benzene ring with sulfonamide functionality at the 4 position. The key structural difference lies in the substituent on the sulfonamide nitrogen. While the target compound contains a 2-pyridinylmethyl group, this related compound features a 4-methoxyphenethyl substituent. This difference in substitution pattern contributes to the variations in their biological activities. []
Compound Description: This represents a series of compounds synthesized from N-(4-{[(4-methoxyphenethyl)amino]sulfonyl}phenyl)acetamide through reactions with various alkyl/aralkyl halides. These compounds displayed noteworthy urease inhibitory activity. []
Relevance: These compounds are closely related to N-(4-{[(2-Pyridinylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide due to the shared sulfonamide group linked to a benzene ring. The main difference resides in the substitution pattern on the sulfonamide nitrogen. These compounds contain a 4-methoxyphenethyl group with additional alkyl/aralkyl substituents, unlike the 2-pyridinylmethyl group in the target compound. These modifications are crucial for their specific biological activities. []
Compound Description: This series of compounds was synthesized by reacting ketopinic acid chloride with various 4-amino benzenesulfonamides. They demonstrated varied levels of fungicidal and herbicidal activities. []
Compound Description: SCH66336 is a farnesyl protein transferase inhibitor (FTI). A human carcinoma cell line was specifically selected for resistance against SCH66336 to better understand FTI resistance mechanisms. []
Relevance: SCH66336, despite belonging to a different therapeutic class, shares a structural feature with the target compound: the 1-piperidinecarboxamide moiety. This suggests potential overlap in their binding affinities or interactions with specific targets, despite their distinct core structures and mechanisms of action. []
Compound Description: This series of novel oxazolidinone derivatives incorporates a thieno-pyridine ring system and was synthesized over six steps. These compounds demonstrated promising antimicrobial activity against various Gram-positive bacteria. []
Relevance: Though structurally distinct from the target compound, these derivatives highlight the importance of exploring various heterocyclic systems and structural motifs in medicinal chemistry, especially when targeting similar biological activities like antimicrobial effects. Even with different core structures, modifications around a pharmacophore can lead to potent activity against relevant targets. []
Compound Description: This compound is identified as a potential therapeutic agent for diseases like asthma and COPD due to its inhibitory action on the chemokine interleukin-8 (IL-8). []
Relevance: This compound shares the sulfonyl urea (-SO2NHCONH-) linkage with N-(4-{[(2-Pyridinylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, highlighting a common structural motif. The presence of this linkage suggests potential similarities in their binding modes or interactions with specific targets, despite differences in their overall structure. []
Compound Description: TMI-1 acts as a dual inhibitor of TNF-converting enzyme (TACE) and matrix metalloproteases (MMPs), making it a potential therapeutic candidate for rheumatoid arthritis. []
Relevance: Similar to N-(4-{[(2-Pyridinylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, TMI-1 also contains a sulfonamide group, indicating a shared chemical motif. While their core structures differ, the presence of this common group suggests potential similarities in their binding properties or interactions with specific targets, albeit with different overall pharmacological profiles. []
Compound Description: This series of compounds, containing benzodioxane and acetamide moieties, was synthesized and evaluated for α-glucosidase and acetylcholinesterase (AChE) inhibitory activities. They displayed notable inhibitory potential against yeast α-glucosidase. []
Relevance: These compounds share the sulfonamide group with the target compound, N-(4-{[(2-Pyridinylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide. Despite the differences in their core structures and specific substituents, the presence of the sulfonamide moiety points to a common chemical feature. This commonality suggests potential similarities in their binding characteristics or interactions with particular targets, even though they exhibit distinct biological activities. []
Compound Description: This series of compounds incorporates a 2,3-dihydro-1,4-benzodioxin-6-yl)amino] moiety linked to a sulfonamide group and was assessed for their antibacterial and antifungal activities. Some compounds in this series displayed promising antimicrobial potential. []
Relevance: Similar to N-(4-{[(2-Pyridinylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, these compounds also contain a sulfonamide group, suggesting a shared structural motif. Despite their differing core structures and specific substituents, the presence of this common group hints at possible similarities in their binding behaviors or interactions with specific targets, even with variations in their overall pharmacological profiles. []
Bromonium, [4‐(Trifluoromethyl)phenyl][[(trifluoromethyl)sulfonyl]amino]‐, Inner Salt
Compound Description: This compound functions as a highly reactive nitrenoid and a potent electrophilic N-(trifluoromethylsulfonyl)imino group donor. It exhibits significant utility in organic synthesis, particularly in stereoselective aziridination of olefins and CH amination of alkanes. []
Relevance: Although structurally distinct from the target compound, this compound highlights the versatility of the sulfonamide group in medicinal chemistry. Its application in this instance showcases the potential for generating diverse chemical entities with distinct reactivities and applications. []
Compound Description: This compound was identified as an impurity during the synthesis of the antibacterial drug sulfamethizole. Its formation is attributed to the reaction of unreacted sulfonyl chloride with sulfamethizole followed by hydrolysis. []
Relevance: This impurity highlights a potential side reaction pathway in the synthesis of sulfonamide-containing compounds, a class to which N-(4-{[(2-Pyridinylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide also belongs. Understanding such impurity formation pathways is crucial for ensuring the purity and efficacy of the target compound during its synthesis. []
Compound Description: This series of compounds was synthesized from N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides and N-chloramides. These compounds offer potential as Insulysin inhibitors, CTGF expression inhibitors, Glutamyl endopeptidase II inhibitors, and Transcription factor STAT3 inhibitors. []
Relevance: Despite the structural differences, this series shares the sulfonamide functionality with the target compound. Their diverse biological activities further underscore the versatility of the sulfonamide moiety in medicinal chemistry for targeting a wide range of therapeutic areas. []
Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin (BK) B1 receptor, demonstrating efficacy in various in vitro and in vivo models related to inflammation and pain. []
Relevance: Both SSR240612 and the target compound share the sulfonamide group, a common pharmacophore in medicinal chemistry. This structural similarity suggests potential overlap in their binding preferences or interactions with specific targets, even if their overall structures and pharmacological profiles differ. It highlights how subtle changes around a shared pharmacophore can lead to distinct biological effects. []
Compound Description: AMG-3969 disrupts the interaction between glucokinase (GK) and its endogenous inhibitor, GKRP, effectively increasing cytosolic GK levels and demonstrating antidiabetic effects in animal models. []
Relevance: AMG-3969 features a sulfonamide group, a motif also present in N-(4-{[(2-Pyridinylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide. While their core structures differ, this shared pharmacophore could indicate similarities in their binding properties to certain targets, even with distinct mechanisms of action and therapeutic applications. []
Compound Description: This compound is a glycogen synthase kinase 3 beta (GSK-3β) inhibitor with potential for enhancing fracture healing. Its delivery via bone-targeted nanoparticles has been explored for improved therapeutic efficacy. []
Relevance: This compound shares the sulfonamide group with N-(4-{[(2-Pyridinylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, indicating a common structural feature. While their core structures and therapeutic targets differ, this shared moiety could contribute to similarities in their binding characteristics or interactions with specific proteins or enzymes. []
Compound Description: EMPA is a selective antagonist of the orexin 2 receptor (OX2). This selectivity makes it a valuable tool for studying the individual roles of OX2 in regulating sleep-wake cycles and arousal. []
Relevance: While structurally distinct from the target compound, EMPA shares the sulfonamide functional group. This emphasizes the significance of this moiety in interacting with biological targets, even within different receptor families and therapeutic areas. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.